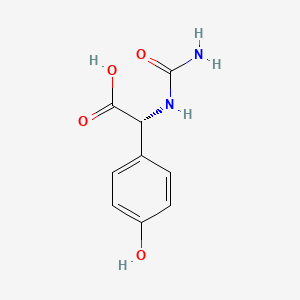

C-N-p-HPG

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(carbamoylamino)-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-9(15)11-7(8(13)14)5-1-3-6(12)4-2-5/h1-4,7,12H,(H,13,14)(H3,10,11,15)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHIDXLOTQDUAV-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)NC(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)NC(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Hydroxyphenyl Glycine and Its Precursors

Chemical Synthesis Routes and Mechanistic Elucidation

Chemical synthesis of N-(4-hydroxyphenyl)glycine and its precursors has been a subject of ongoing research aimed at developing more efficient and environmentally friendly processes.

Improvements in Established Synthesis Pathways for p-Hydroxyphenylglycine

p-Hydroxyphenylglycine (p-HPG) is a crucial precursor for the synthesis of N-(4-hydroxyphenyl)glycine and is also a component of certain antibiotics. benchchem.comwikipedia.orgmedicineinnovates.com Established methods for its synthesis have seen continuous refinement.

One prominent method for synthesizing p-hydroxyphenylglycine involves the one-pot reaction of phenol (B47542), glyoxylic acid, and sulfamic acid. patsnap.comgoogle.comresearchgate.net This approach is favored for its simplicity and the availability of raw materials. patsnap.com The reaction typically occurs in the presence of a catalyst, often a protonic acid like p-toluenesulfonic acid, acetic acid, or sulfuric acid. patsnap.comgoogle.comgoogle.com Solvents such as methanol (B129727), toluene (B28343), or dichloroethane can be used. patsnap.comgoogle.comgoogle.com

Several patent applications describe variations of this one-pot method, highlighting the use of different catalysts and reaction conditions to improve yield and purity. For instance, one method utilizes phenol, glyoxylic acid, and sulfamic acid with solid phosphoric acid as a catalyst in an alkane solvent. google.com This approach aims to inhibit the formation of phenolic polymer impurities by immobilizing the reactants on the solid catalyst, leading to improved selectivity. google.com

Mechanistic studies of the sulfamic acid–glyoxylic acid–phenol reaction for p-HPG synthesis suggest that the reaction proceeds through the initial reaction of phenol and glyoxylic acid to form a p-hydroxymandelic acid intermediate. google.comresearchgate.net This intermediate then reacts with sulfamic acid to yield p-HPG. google.com

In-depth mechanistic studies using techniques like in situ ATR-IR spectroscopy have provided further insights into the reaction sequence and key intermediates. researchgate.net These studies have proposed concomitant reaction paths and discussed their efficiencies. researchgate.net For example, one study showed that a significant amount of a new intermediate was generated at lower temperatures (28 °C) and subsequently transformed into p-HPG when the temperature was raised (76 °C). researchgate.netrsc.org

Optimization efforts for the synthesis of p-hydroxyphenylglycine using the one-pot method have focused on various parameters, including the ratio of reactants, catalyst type and amount, reaction temperature, and reaction time. patsnap.comgoogle.comgoogle.comgoogle.com

Different catalysts have been investigated, including p-toluenesulfonic acid, acetic acid, sulfuric acid, and phosphoric acid, with varying yields and purities reported depending on the solvent and conditions used. patsnap.comgoogle.comgoogle.com For example, using p-toluenesulfonic acid in methanol at 55-60 °C for 6 hours resulted in a 72% yield with 98% purity. patsnap.comgoogle.comgoogle.com Utilizing sulfuric acid in dichloroethane at 60-65 °C for 8 hours achieved an 80% yield with 98% purity. patsnap.comgoogle.com Acetic acid in toluene at 75-80 °C for 10 hours gave a 75% yield with 97.5% purity. patsnap.comgoogle.com Solid phosphoric acid catalysis in an alkane solvent at 70-100 °C has been reported to yield DL-p-HPG with 99.5% content and a molar yield of 75-80%. google.com

Optimization studies using techniques like full factorial design have demonstrated that factors such as acid concentration, crystallization time, pH, and stirring speed significantly influence the purity and yield of p-HPG crystals. researchgate.net Optimized conditions can lead to substantial increases in yield compared to previous reports. researchgate.netresearchgate.net

Here is a table summarizing some reported yields and purities for p-HPG synthesis using different catalysts and conditions:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reported Purity (%) | Source |

| p-Toluenesulfonic acid | Methanol | 55-60 | 6 | 72 | 98 | patsnap.comgoogle.comgoogle.com |

| Acetic acid | Toluene | 75-80 | 10 | 75 | 97.5 | patsnap.comgoogle.com |

| Sulfuric acid | Dichloroethane | 60-65 | 8 | 80 | 98 | patsnap.comgoogle.com |

| Solid Phosphoric acid | n-Hexane | 70-100 | 2-6 | 75-80 (molar) | 99.5 | google.com |

Novel Chemical Synthesis of N-(4-Hydroxyphenyl)glycine from p-Aminophenol and Related Building Blocks

N-(4-Hydroxyphenyl)glycine can be synthesized directly from p-aminophenol. A common method involves the reaction of p-aminophenol with chloroacetic acid in a solvent. nih.govebi.ac.ukbionity.comlookchem.comsciencemadness.org This reaction yields N-(4-hydroxyphenyl)glycine and hydrochloric acid. sciencemadness.org

Other potential routes from related building blocks have been explored or proposed, such as the reaction of glycine (B1666218) with 4-bromophenol (B116583) or 4-iodophenol, potentially utilizing coupling reactions like the Ullmann reaction or Buchwald-Hartwig amination, although selectivity can be a challenge due to the presence of the phenolic group. sciencemadness.org

Catalytic Approaches in N-(4-Hydroxyphenyl)glycine Synthesis

While the synthesis of p-hydroxyphenylglycine frequently employs acid catalysts, catalytic methods are also relevant to the synthesis of N-(4-hydroxyphenyl)glycine itself or its precursors. Biocatalytic approaches, utilizing enzymes, represent a significant area of development for the synthesis of stereospecific isomers of hydroxyphenylglycine derivatives. medicineinnovates.comcapes.gov.brebi.ac.ukresearchgate.net

Enzymatic methods for producing D-p-hydroxyphenylglycine, a stereoisomer, often start from DL-5-p-hydroxyphenylhydantoin (DL-HPH) and involve two enzymatic steps catalyzed by D-hydantoinase and N-carbamoylase. medicineinnovates.comcapes.gov.brresearchgate.net Research in this area focuses on optimizing enzyme ratios and reaction conditions to improve conversion yield and reduce intermediate accumulation. capes.gov.br The use of whole-cell biocatalysts has shown promising conversion rates. ebi.ac.ukresearchgate.net

Green Chemistry Principles in Synthetic Route Design

The chemical synthesis of p-hydroxyphenylglycine often involves methods such as the Strecker synthesis or reactions utilizing glyoxylic acid and phenol. researchgate.netgoogle.com However, these traditional routes can suffer from drawbacks including low optical purity, tedious steps, and the generation of significant amounts of waste and pollutants, such as ortho-hydroxymandelic acid and phenolic polymer impurities. asm.orggoogle.com The industrial molar yield for p-hydroxyphenylglycine synthesis using methods like the glyoxylic acid-phenol method is typically in the range of 55-60%, which impacts economic efficiency and necessitates costly environmental treatment. google.com

In response to increasing environmental concerns and the drive for sustainability, green chemistry principles are being increasingly applied to the synthesis of N-(4-Hydroxyphenyl)glycine and its precursors. medicineinnovates.comproficientmarketinsights.com This involves exploring eco-friendly synthesis routes, minimizing waste, and considering the use of safer solvents and renewable feedstocks. proficientmarketinsights.comstrategicrevenueinsights.com Biocatalysis, which utilizes enzymes, is a promising approach that aligns well with green chemistry principles due to its high selectivity, efficiency under mild conditions (lower temperatures and neutral pH), and potential for reduced waste generation compared to traditional chemical methods. medicineinnovates.comrsc.orgacs.org The development of robust enzyme catalysts and biocatalytic processes allows for selective transformations with high yields and enantiomeric purity. proficientmarketinsights.com For example, the enzymatic synthesis of D-p-hydroxyphenylglycine from DL-hydroxyphenylhydantoin using hydantoinase and carbamoylase systems offers a more environmentally benign alternative to chemical hydrolysis and resolution. medicineinnovates.comrsc.orggoogle.com The spontaneous racemization of the unwanted L-hydantoin enantiomer under these enzymatic reaction conditions further enhances the efficiency by driving the reaction towards the desired D-enantiomer. rsc.orgacs.org

The use of deep eutectic solvents (DES) as eco-friendly media and catalysts is another area being explored for the synthesis of hydroxyphenylglycine methyl ester, an intermediate for β-lactam antibiotics. researchgate.net DES components are often inexpensive, non-toxic, biodegradable, and their properties can be tuned, making them a greener alternative to conventional organic solvents. researchgate.net

Enzymatic and Biocatalytic Synthesis of Chiral N-(4-Hydroxyphenyl)glycine and its Precursors

Enzymatic and biocatalytic methods have become increasingly important for the synthesis of chiral amino acids, including D-p-hydroxyphenylglycine, due to their high stereoselectivity and ability to operate under mild reaction conditions. asm.orgacs.orgresearchgate.net These methods offer a promising alternative to traditional chemical synthesis routes that often involve tedious chiral separation steps and can result in lower optical purity. asm.org

Discovery and Engineering of Enzymes for Enantioselective Synthesis (e.g., for D-p-Hydroxyphenylglycine)

The enzymatic synthesis of D-p-hydroxyphenylglycine (D-HPG) primarily relies on enzymes that can catalyze the formation of the chiral center with high enantioselectivity. A widely reported two-step enzymatic technique for producing D-HPG from DL-hydroxyphenylhydantoin (DL-HPH) involves D-hydantoinase and N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase). medicineinnovates.comasm.orgrsc.org D-hydantoinase catalyzes the ring opening of DL-HPH to form N-carbamoyl-D-p-hydroxyphenylglycine (CpHPG), which is then hydrolyzed to D-HPG by D-carbamoylase. medicineinnovates.comrsc.orgresearchgate.net This process benefits from the spontaneous racemization of the remaining L-hydroxyphenylhydantoin, allowing for the theoretical conversion of the entire racemic mixture to the D-enantiomer. rsc.orgacs.org

D-hydantoinases have been isolated from various microorganisms, including Agrobacterium sp. and Brevibacillus parabrevis. rsc.orgresearchgate.net Studies have focused on optimizing the activity and stability of these enzymes. For instance, supplementing the growth medium with manganese ions has been shown to increase D-hydantoinase activity in Brevibacillus parabrevis. researchgate.net

Another enzymatic approach for D-HPG synthesis involves transaminases, specifically D-amino acid transaminases or D-stereospecific transaminases (D-HPGAT). medicineinnovates.comresearchgate.netgoogle.com These enzymes can catalyze the direct amination of 4-hydroxyphenylglyoxylate to D-HPG. nih.gov Meso-diaminopimelate dehydrogenase (DAPDH) has also been explored for the reductive amination of 4-hydroxyphenylglyoxalate to D-HPG. asm.orgnih.gov Protein engineering has been applied to DAPDH to enhance its catalytic activity towards bulky aromatic α-keto acids like 4-hydroxyphenylglyoxalate. nih.gov

Enzyme engineering strategies, such as directed evolution and mechanism-guided approaches, are employed to improve the catalytic efficiency, substrate specificity, and stability of the enzymes involved in D-HPG synthesis. acs.orgnih.gov For example, a "conformation rotation" strategy was applied to Corynebacterium glutamicum DAPDH to enhance its activity towards 4-hydroxyphenylglyoxalate, leading to increased D-HPG titers. nih.govresearchgate.netnih.govresearchgate.net

Development of Multi-Enzyme Cascade Pathways

Multi-enzyme cascade pathways involve a sequence of enzymatic reactions carried out in a single system, often in one pot or a whole-cell biocatalyst, to convert a starting material into the desired product. researchgate.netnih.gov This approach can offer advantages such as increased efficiency, reduced isolation steps, and minimized accumulation of intermediates. nih.gov

More complex multi-enzyme cascades have also been designed, such as a four-enzyme pathway for the production of D-HPG from L-tyrosine. nih.govresearchgate.netnih.govresearchgate.net This pathway involves enzymes like 4-hydroxymandelate (B1240059) synthase (HmaS), 4-hydroxymandelate oxidase (Hmo), and a D-stereospecific transaminase (HpgAT), with meso-diaminopimelate dehydrogenase (DAPDH) catalyzing the final reductive amination step. nih.govresearchgate.net This de novo synthesis route from a renewable feedstock like L-tyrosine represents a promising green alternative to processes relying on chemically synthesized substrates. medicineinnovates.comnih.gov

Research findings demonstrate the effectiveness of these multi-enzyme cascades. For instance, a recombinant E. coli strain co-expressing D-hydantoinase and D-carbamoylase achieved a high conversion yield of DL-HPH to D-HPG. nih.gov The four-enzyme cascade from L-tyrosine has also shown high D-HPG titers and enantiomeric excess in fermentation settings. nih.govresearchgate.netnih.govresearchgate.net

| Cascade Type | Starting Material | Key Enzymes | Product | Conversion/Yield | Enantiomeric Excess | Reference |

| Two-enzyme | DL-Hydroxyphenylhydantoin | D-Hydantoinase, D-Carbamoylase | D-HPG | ~97-100% | >99% | nih.govtandfonline.com |

| Four-enzyme (De novo) | L-Tyrosine | HmaS, Hmo, HpgAT, DAPDH | D-HPG | 92.5% conversion, 71.5% isolated yield | >99% | nih.govnih.govresearchgate.net |

| Three-enzyme (from racemate) | DL-HPG | AroAT, DAPDH, GDH | D-HPG | 49.5% conversion | >99% | asm.orgresearchgate.net |

Bioreactor Design and Process Optimization for Biocatalytic Production

The poor solubility of the substrate DL-hydroxyphenylhydantoin in aqueous reaction systems can pose a challenge for industrial application of the two-enzyme cascade. medicineinnovates.comnih.gov Achieving sufficient agitation in the bioreactor is important to overcome mass transfer limitations in this heterogeneous system. nih.gov

Process optimization involves determining the optimal reaction conditions for the chosen biocatalytic system. For the D-hydantoinase/D-carbamoylase system, studies have investigated the effects of pH and temperature on enzyme activity, identifying optimal ranges for efficient conversion of N-carbamoyl-D-p-hydroxyphenylglycine to D-HPG. dss.go.th

Bioreactor configurations, such as stirred tank reactors, are commonly used for biocatalytic processes. nih.gov Scaling up these processes requires careful consideration of mixing, mass transfer, and heat transfer to maintain optimal conditions and achieve high productivity.

| Parameter | Typical Optimal Range (D-Hydantoinase/Carbamoylase) | Notes | Reference |

| Temperature | 40-50 °C | Activity decreases significantly above 50 °C | researchgate.netdss.go.th |

| pH | 7.0-8.5 | Broad activity range from pH 7.0 to 9.0 | researchgate.netdss.go.th |

| Substrate (DL-HPH) | Can be limited by solubility | Agitation is important | medicineinnovates.comnih.gov |

| Biocatalyst Form | Free cells, Immobilized cells, Immobilized enzymes | Immobilization enhances stability/reusability | researchgate.nettandfonline.comresearchgate.net |

Chemical Transformations and Derivatization Strategies of N 4 Hydroxyphenyl Glycine

Modifications at the Nitrogen Atom

The secondary amino group in N-(4-hydroxyphenyl)glycine is a key site for modifications such as N-alkylation and N-acylation, as well as for its incorporation into heterocyclic structures. These transformations are fundamental in peptide synthesis and the development of novel bioactive compounds.

N-Alkylation and N-Acylation Reactions

N-alkylation of amino acids, including glycine (B1666218) derivatives, is a common strategy to introduce alkyl groups onto the nitrogen atom. Traditional methods often involve reductive alkylation using aldehydes or nucleophilic substitution with alkyl halides. mdpi.com More advanced and sustainable methods, such as the direct N-alkylation of unprotected amino acids with alcohols catalyzed by ruthenium complexes, have been developed, offering high yields and selectivity with water as the only byproduct. nih.gov While specific studies focusing solely on C-N-p-HPG are not extensively detailed in the provided results, the general principles of N-alkylation of glycine derivatives are applicable. mdpi.comresearchgate.net These reactions typically yield N-alkylated products that can serve as building blocks for more complex molecules. mdpi.com

N-acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide bond. This reaction is fundamental in peptide chemistry. For instance, in the design of GPR88 agonists, an amine was coupled with (S)-2-phenylpropionic acid using HBTU as a coupling agent to yield the acylated product. nih.gov Similarly, a library of compounds was synthesized by the acylation of a related amine with various carboxylic acids. nih.gov N-acylation is also a key step in creating derivatives with specific biological activities, such as bio-based surfactants. rsc.org

Table 1: Examples of N-Acylation Reactions on this compound Derivatives

| Amine Reactant | Acylating Agent | Coupling Agent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Amine 8a | (S)-2-phenylpropionic acid | HBTU, TEA | Target Compound 3 | 53% | nih.gov |

| Amine 8b | (S)-2-phenylpropionic acid | HBTU, TEA | Azide 9 | 72% | nih.gov |

| Amine 10 | (S)-2-phenylpropionic acid | HBTU, TEA | Compound 11a | 94% | nih.gov |

Synthesis of Heterocyclic Derivatives Involving the Amino Nitrogen

The nitrogen atom of this compound can participate in cyclization reactions to form various heterocyclic structures. One of the most significant applications is in the biosynthesis of β-lactam antibiotics like the nocardicins. nih.govnih.gov In this complex enzymatic process, a condensation (C) domain of a non-ribosomal peptide synthetase (NRPS) catalyzes the formation of the four-membered β-lactam ring. nih.gov The proposed mechanism involves a series of steps including C-N bond formation through elimination and addition reactions, followed by a standard amide bond synthesis to complete the ring. nih.gov

While the biosynthesis is enzymatic, laboratory syntheses of β-lactam-containing peptides from serine-containing precursors have also been developed. ebi.ac.uk A modified Mitsunobu reaction for ring closure has been reported to give yields greater than 95% when light is excluded. ebi.ac.uk These findings highlight the potential for the amino nitrogen of this compound and its derivatives to be incorporated into strained ring systems, which are key pharmacophores in many antibiotics. nih.govnih.gov

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is readily converted into esters and amides, or it can be involved in the formation of cyclic structures. These transformations are essential for creating prodrugs, modifying solubility, and building larger molecular architectures.

Esterification and Amidation Reactions

Esterification of this compound is a common transformation. For example, D-(-)-p-hydroxyphenylglycine can be reacted with an alcohol, such as methanol (B129727), in the presence of sulfuric acid to produce the corresponding methyl ester. google.com Enzymatic methods using penicillin G acylase have also been employed for the synthesis of D-phenylglycine and D-4-hydroxyphenylglycine methyl esters in organic solvents. google.com These ester derivatives are important intermediates in the synthesis of semi-synthetic β-lactam antibiotics. researchgate.net

Amidation of the carboxylic acid can be achieved by coupling it with an amine using standard peptide coupling reagents. In a study on GPR88 agonists, a carboxylic acid derivative of this compound was coupled with dimethylamine (B145610) using EDC hydrochloride and HOBt to yield the corresponding amide. nih.govnih.gov Such modifications are crucial for exploring structure-activity relationships, as demonstrated by the finding that replacing a carboxylic acid with an amide or ester can significantly alter biological potency. nih.govnih.gov

Table 2: Esterification and Amidation of the Carboxylic Acid Moiety

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| Acid 11b | Dimethylamine, EDC hydrochloride, HOBt, DIPEA | Amide 11c | 45% | nih.gov |

Formation of Cyclic Structures and Lactams

While the primary route to β-lactams in nocardicin biosynthesis involves the amino nitrogen and the side chain of a serine residue, the carboxylic acid of this compound can theoretically participate in lactam formation under appropriate conditions, though specific examples are not prevalent in the provided search results. More commonly, the carboxylic acid is a handle for building larger peptide structures which may then undergo cyclization. nih.govnih.gov The synthesis of complex cyclic depsipeptides, for instance, involves the sequential coupling of amino acid and hydroxy acid building blocks, followed by a final macrolactamization or macrolactonization step. core.ac.uk Although not directly involving this compound's own carboxylic acid in a simple lactam, this illustrates the role of the carboxyl group as a key functional handle for creating macrocyclic structures.

Functionalization of the Hydroxyphenyl Group

The phenolic hydroxyl group on the aromatic ring of this compound offers another site for chemical modification, allowing for the introduction of various functionalities to modulate properties like solubility, receptor binding, and antioxidant activity.

A primary strategy for functionalizing the phenol (B47542) is O-alkylation to form ethers. In the synthesis of GPR88 agonists, the hydroxyl group of a Boc-protected this compound derivative was alkylated with 2-methylpentanol under Mitsunobu conditions, achieving a 78% yield. nih.gov This O-alkylation was a key step in building the target molecule's scaffold. nih.gov

Another approach is esterification of the phenolic hydroxyl. Tailored functionalization of natural phenols, such as tyrosol (which shares the 4-hydroxyphenyl moiety), through esterification with phenolic acids has been shown to enhance biological properties like antioxidant activity. nih.gov While direct examples for this compound are not provided, this strategy is broadly applicable to phenolic compounds. The synthesis of derivatives of thymol, another phenol, involved protection of the hydroxyl group as a TBDMS ether before further reactions, indicating a common strategy to temporarily mask the phenol during multi-step synthesis. nih.gov These examples underscore the versatility of the hydroxyphenyl group for derivatization to create new chemical entities with improved or novel functions.

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | N-(4-Hydroxyphenyl)glycine |

| HBTU | Hexafluorophosphate Benzotriazole Tetramethyl Uranium |

| TEA | Triethylamine |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | Hydroxybenzotriazole |

| DIPEA | N,N-Diisopropylethylamine |

| Boc | tert-Butoxycarbonyl |

| TBDMS | tert-Butyldimethylsilyl |

| Tyrosol | 2-(4-Hydroxyphenyl)ethanol |

| Thymol | 2-Isopropyl-5-methylphenol |

Derivatization of the Hydroxyl Group (e.g., etherification, esterification)

The phenolic hydroxyl group of N-(4-hydroxyphenyl)glycine is a prime site for derivatization through reactions such as etherification and esterification. These modifications can significantly alter the molecule's physicochemical properties, including lipophilicity and biological activity.

Etherification (O-Alkylation):

The conversion of the phenolic hydroxyl group to an ether is a common strategy to introduce diverse alkyl or aryl substituents. This transformation is typically achieved via O-alkylation reactions. For instance, in the pursuit of novel agonists for the GPR88 receptor, researchers have synthesized a series of (4-alkoxyphenyl)glycinamides. nih.gov The synthesis often involves the protection of the amino group of a 4-hydroxyphenylglycine derivative, followed by O-alkylation. A common method for this etherification is the Mitsunobu reaction, where the hydroxyl group reacts with an alcohol in the presence of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). nih.gov This approach has been successfully employed to introduce various alkyl chains, for example, a 2-methylpentyl group, onto the phenolic oxygen of a protected (R)-4-hydroxyphenylglycine methyl ester. nih.gov

Another strategy for synthesizing N-(4-alkoxyphenyl)glycines involves the reaction of a protected p-aminophenol with an appropriate alkyl halide, followed by the introduction of the glycine moiety. While not a direct derivatization of N-p-HPG, this route highlights the accessibility of its O-alkylated analogs.

Esterification:

The hydroxyl group of N-(4-hydroxyphenyl)glycine can also undergo esterification to form the corresponding esters. This can be achieved through reaction with carboxylic acids, acyl chlorides, or acid anhydrides under appropriate conditions. For example, zeolite H-USY has been shown to catalyze the esterification of p-hydroxyphenylglycine with methanol, yielding the corresponding methyl ester, although this primarily refers to the esterification of the carboxylic acid function. rsc.org However, the principle can be extended to the phenolic hydroxyl group. The synthesis of N-(3-acyloxyacyl)glycines, a class of bioactive gut microbiota metabolites, involves the acylation of a hydroxyl group, demonstrating a relevant synthetic strategy. springernature.com

The following table summarizes representative examples of hydroxyl group derivatization of N-(4-hydroxyphenyl)glycine derivatives found in the literature.

| Starting Material (Derivative of N-p-HPG) | Reagents and Conditions | Product | Research Focus |

| Boc-protected (R)-4-hydroxyphenylglycine methyl ester | 2-Methylpentanol, PPh3, DEAD, THF | Boc-protected (R)-N-(4-(2-methylpentyloxy)phenyl)glycine methyl ester | Synthesis of GPR88 agonists |

| N-(α-Hydroxyacyl)-glycine esters | Allylic carbonates, Pd catalyst | N-(α-Allyl-α-hydroxyacyl)-glycine esters | Stereoselective introduction of side chains |

Electrophilic Aromatic Substitution Reactions

The phenyl ring of N-(4-hydroxyphenyl)glycine is susceptible to electrophilic aromatic substitution, a class of reactions that includes halogenation, nitration, and sulfonation. The regioselectivity of these reactions is governed by the directing effects of the two substituents on the ring: the hydroxyl group (-OH) and the N-glycine moiety (-NHCH₂COOH).

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The N-glycine substituent is also generally considered to be activating and ortho-, para-directing because of the lone pair of electrons on the nitrogen atom. However, under acidic conditions, which are common for many electrophilic aromatic substitution reactions, the amino group can be protonated to form an ammonium (B1175870) salt (-N⁺H₂CH₂COOH), which is a deactivating, meta-directing group. Therefore, the outcome of electrophilic substitution on N-p-HPG can be highly dependent on the reaction conditions.

Due to the combined activating and ortho-directing influence of the hydroxyl and amino groups (under non-acidic or mildly acidic conditions), electrophilic substitution is expected to occur at the positions ortho to the hydroxyl group (positions 3 and 5).

Halogenation:

Specific examples of the direct halogenation of N-(4-hydroxyphenyl)glycine are not extensively detailed in the reviewed literature. However, based on the principles of electrophilic aromatic substitution on substituted phenols and anilines, reactions with halogens (e.g., Br₂, Cl₂) would be expected to proceed readily, likely leading to di-substitution at the 3 and 5 positions.

Nitration:

The nitration of aromatic amino acids can be achieved using reagents like peroxyacetyl nitrate (B79036) (PAN). nih.gov For instance, the reaction of PAN with phenylalanine yields a mixture of nitrated and hydroxylated products. nih.gov While direct nitration studies on N-p-HPG are not specified, it is plausible that similar reactions would lead to the introduction of a nitro group onto the aromatic ring, likely at the positions ortho to the hydroxyl group.

Stereoselective Transformations and Chiral Pool Applications

N-(4-Hydroxyphenyl)glycine possesses a stereocenter at the α-carbon, making it a valuable chiral building block for the synthesis of enantiomerically pure compounds. Both the D-(-) and L-(+)-enantiomers of 4-hydroxyphenylglycine are important starting materials for the preparation of various pharmaceuticals. google.com For example, D-(-)-4-hydroxyphenylglycine is a crucial precursor for the synthesis of semi-synthetic penicillins like amoxicillin (B794) and cephalosporins such as cefadroxil. google.com

The field of asymmetric synthesis often utilizes readily available, enantiopure compounds from the "chiral pool" to introduce chirality into new molecules. google.com N-(4-Hydroxyphenyl)glycine and its derivatives are excellent candidates for such applications.

Stereoselective Transformations:

The stereochemistry of N-(4-hydroxyphenyl)glycine can direct the stereochemical outcome of subsequent reactions. For instance, palladium-catalyzed allylic alkylation of N-(α-hydroxyacyl)-glycine esters can be performed stereoselectively. nih.gov By varying the reaction conditions, it is possible to access both diastereomers, allowing for the controlled introduction of a wide range of side chains. nih.gov

In another example, the synthesis of GPR88 agonist derivatives starting from (R)-4-hydroxyphenylglycine methyl ester demonstrates the use of this chiral precursor to generate enantiomerically defined products. nih.gov The stereocenter of the starting material is retained throughout the synthetic sequence, which includes O-alkylation and modifications of the carboxyl and amino groups. nih.gov

Chiral Pool Applications:

The table below provides examples of stereoselective reactions involving derivatives of N-(4-hydroxyphenyl)glycine.

| Chiral Starting Material | Reaction Type | Key Reagents/Catalysts | Product Stereochemistry | Application/Research Area |

| (R)-4-Hydroxyphenylglycine methyl ester derivative | O-Alkylation | 2-Methylpentanol, PPh3, DEAD | (R) | Synthesis of GPR88 agonists |

| N-(α-Hydroxyacyl)-glycine esters | Pd-catalyzed allylic alkylation | Pd catalyst, various allylic carbonates | Diastereoselective (controllable) | Stereoselective synthesis of functionalized amino acid derivatives |

| D,L-4-Hydroxyphenylglycine | Enzymatic resolution | Optically selective enzyme | D-(-)-4-Hydroxyphenylglycine | Preparation of precursors for antibiotics |

Mechanistic Studies and Reaction Kinetics of N 4 Hydroxyphenyl Glycine Chemistry

Quantitative Kinetic Analysis of N-(4-Hydroxyphenyl)glycine Formation and Transformation Pathways

The synthesis of N-(4-Hydroxyphenyl)glycine can be achieved through primary routes including the reaction of 4-aminophenol (B1666318) with chloroacetic acid, which involves direct amine formation under controlled acidic or alkaline conditions benchchem.comebi.ac.uk. Another method is the alkaline hydrolysis of a nitrile precursor, followed by ammonia (B1221849) elimination benchchem.comebi.ac.uk.

Biosynthetic pathways for the related compound 4-hydroxyphenylglycine (HPG), a non-proteogenic amino acid found in certain antibiotics, provide insight into enzymatic transformation pathways that could be relevant to related structures. HPG biosynthesis originates from prephenate, an intermediate in the shikimic acid pathway. This process involves enzymatic steps catalyzed by enzymes such as prephenate dehydrogenase, 4-hydroxymandelate (B1240059) synthase, hydroxymandelate oxidase, and 4-hydroxyphenylglycine transaminase (HpgT), which transfers an amine group to a precursor molecule benchchem.comwikipedia.org. While these pathways detail the formation of 4-hydroxyphenylglycine, they highlight the types of enzymatic transformations that can occur with related phenylglycine structures.

Identification and Characterization of Transient Intermediates

In the biosynthesis of 4-hydroxyphenylglycine, several intermediates have been identified, including prephenate, 4-hydroxyphenylpyruvate, 4-hydroxymandelate, and 4-hydroxylbenzoylformate wikipedia.org. These compounds represent transient species in the enzymatic conversion pathway from a common metabolic precursor to the final amino acid structure.

In biocatalytic processes for the production of D-4-hydroxyphenylglycine from DL-5-p-hydroxyphenylhydantoin, an intermediate identified is N-carbamoyl-2-(4-hydroxyphenyl)glycine researchgate.net. The rapid reduction of this intermediate is noted in efficient conversion systems researchgate.net.

However, detailed characterization data (e.g., spectroscopic data, isolation methods, or kinetic profiles of their formation and consumption) for transient intermediates specifically within the chemical synthesis or general transformation reactions of N-(4-Hydroxyphenyl)glycine were not provided in the search results.

Influence of Solvent Effects and Temperature on Reaction Mechanisms

Solvent effects and temperature are known to influence chemical reaction rates and pathways. In the context of N-(4-Hydroxyphenyl)glycine chemistry, these factors are primarily discussed in the provided search results concerning synthesis and crystallization processes, affecting solubility, yield, and product purity benchchem.comgoogle.com.

For instance, in the synthesis of N-(4-Hydroxyphenyl)glycine or related compounds, solvent polarity can influence the solubility of intermediates benchchem.com. Controlled cooling rates and specific temperature ranges are employed during crystallization steps to optimize yield and minimize the co-crystallization of undesired enantiomers or impurities benchchem.comgoogle.com. Different organic solvents and their mixtures with water at increased temperatures (40-100°C) are used to dissolve reactants and facilitate the formation of salts, with the required water concentration varying depending on the solvent google.com. Cooling the solution to lower temperatures (0-40°C) is then crucial for crystallization google.com.

While these examples demonstrate the practical impact of solvent and temperature on processes involving N-(4-Hydroxyphenyl)glycine, the search results did not provide detailed mechanistic insights into how these factors specifically alter the transition states, activation energies, or reaction pathways at a molecular level for its formation or transformation reactions. Studies on the hydrolysis of related compounds like N-phthaloylglycine show that solvent composition can significantly affect reaction rates, indicating that solvent effects play a role in the kinetics of N-substituted glycine (B1666218) derivatives acs.org.

Advanced Analytical Methodologies for Research on N 4 Hydroxyphenyl Glycine

Spectroscopic Techniques for Structural Elucidation and Process Monitoring

Spectroscopic methods are indispensable tools in the chemical analysis of C-N-p-HPG, providing detailed information about its atomic and molecular structure, as well as enabling real-time observation of its synthesis.

In situ Attenuated Total Reflection-Infrared (ATR-IR) spectroscopy has emerged as a powerful technique for gaining insights into the synthetic processes of this compound. researchgate.netrsc.org This method allows for the real-time monitoring of chemical reactions as they occur, providing a continuous stream of data on the concentration of reactants, intermediates, and products. researchgate.netmdpi.comresearchgate.net By inserting a fiber-optic probe directly into the reaction vessel, scientists can track the characteristic vibrational frequencies of the molecules involved without the need for sampling. mdpi.comnih.gov For instance, in the synthesis of p-hydroxyphenylglycine (p-HPG) via the sulfamic acid-glyoxylic acid-phenol method, in situ ATR-IR has been instrumental in determining the reaction sequence and identifying key intermediates. researchgate.netrsc.org This has led to the proposal of new reaction mechanisms and the optimization of experimental parameters, resulting in a significant increase in product yield. rsc.org

The application of chemometric algorithms, such as non-negative matrix factorization (NMF), to the spectral data acquired during these reactions can further enhance the understanding of the reaction kinetics. researchgate.netresearchgate.net These computational methods help to deconstruct the complex, overlapping spectra into the individual contributions of each chemical species, providing a clearer picture of the reaction pathway. researchgate.netresearchgate.net Vibrational spectroscopy, in general, is a valuable tool for characterizing the chemical composition and molecular structure of compounds like this compound. mdpi.com

Table 1: Key ATR-IR Monitoring Parameters for Glycine (B1666218) Crystallization

| Parameter | Value | Reference |

| Instrument | ReactIR 15 with DiComp probe | mdpi.com |

| Spectral Range | 650–4000 cm⁻¹ | mdpi.com |

| Resolution | 4 cm⁻¹ | mdpi.com |

| Scans | 128 | mdpi.com |

| Software | iC IR software (Ver. 7.0) | mdpi.com |

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural characterization of this compound and its complex derivatives. nih.govnih.gov NMR provides unparalleled insight into the connectivity of atoms within a molecule, allowing for the unambiguous determination of its three-dimensional structure. nih.govmdpi.com This is particularly crucial when dealing with novel derivatives where the exact arrangement of atoms is unknown. nih.gov

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D ¹H NMR spectra offer a preliminary overview of the proton environment in the molecule. nih.govmdpi.com For more complex structures, 2D NMR techniques, such as ¹H-¹³C correlation spectra, are essential for resolving overlapping signals and establishing through-bond and through-space atomic correlations. nih.govmdpi.com In the study of large biomolecules and their derivatives, specialized NMR techniques like Methyl-TROSY are utilized to enhance sensitivity and resolution. escholarship.org The characterization of the higher-order structure of pharmaceutical proteins, for example, often relies on 2D NMR methyl fingerprinting. nih.gov

Table 2: NMR Techniques for Characterizing this compound and its Derivatives

| NMR Technique | Application | Key Information Obtained | Reference |

| 1D ¹H NMR | Initial structural assessment | Proton chemical shifts and multiplicities | nih.govmdpi.com |

| 2D ¹H-¹³C HSQC | Detailed structural elucidation | Correlation of protons and directly attached carbons | nih.govmdpi.com |

| Methyl-TROSY | Analysis of large protein derivatives | High-sensitivity and high-resolution spectra | escholarship.org |

| 2D ¹H-¹⁵N Correlation | Backbone structure of protein derivatives | Amide proton and nitrogen chemical shifts | mdpi.commdpi.com |

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of this compound and its derivatives with high accuracy. chemicalbook.comchemicalbook.com It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. libretexts.orgmiamioh.edu This provides a precise measurement of the molecular mass, which is a fundamental property of the compound. chemicalbook.comchemicalbook.com

Beyond molecular weight determination, MS is extensively used for fragment analysis. libretexts.orgmiamioh.edu Through techniques like tandem mass spectrometry (MS/MS or MS²), the molecular ion can be fragmented, and the resulting fragment ions are analyzed. nih.govnih.gov The fragmentation pattern is unique to the molecule's structure and provides valuable information for its identification. libretexts.orgmiamioh.edu For amino acid derivatives like this compound, characteristic fragmentation pathways include the loss of small neutral molecules such as water, carbon monoxide, or parts of the amino acid side chain. researchgate.net For instance, in short-chain carboxylic acids, prominent peaks due to the loss of OH (hydroxyl group) and COOH (carboxyl group) are often observed. libretexts.org The fragmentation of the simplest amino acid, glycine, primarily results from the cleavage of the Cα-Ccarboxyl bond. researchgate.net

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Amino Acid Derivatives

| Fragmentation Type | Lost Group | Mass Difference (Da) | Relevance to this compound |

| Decarboxylation | COOH | 45 | Cleavage of the carboxylic acid group |

| Loss of Water | H₂O | 18 | From the carboxylic acid and other hydroxyl groups |

| α-Cleavage | R-group specific | Variable | Fragmentation adjacent to the nitrogen atom |

Chromatographic and Separation Sciences

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives, ensuring the quality and homogeneity of the compounds under investigation.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and its synthesized derivatives. tcichemicals.comstarshinechemical.com This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. thermofisher.com By monitoring the eluent with a detector, typically a UV-Vis detector, a chromatogram is produced where each peak corresponds to a different component. nih.gov The area of the peak is proportional to the concentration of that component, allowing for the quantification of impurities. tcichemicals.comstarshinechemical.com Purity levels exceeding 97% are often reported for this compound. tcichemicals.comstarshinechemical.com

A critical application of HPLC in the context of chiral molecules like this compound is the determination of enantiomeric excess (ee). heraldopenaccess.us Enantiomers are non-superimposable mirror images of a molecule, and often only one enantiomer possesses the desired biological activity. nih.govheraldopenaccess.us Chiral HPLC, which utilizes a chiral stationary phase, can separate these enantiomers, allowing for the determination of their relative amounts in a mixture. heraldopenaccess.usuma.es Alternatively, pre-column derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column. nih.gov The determination of enantiomeric excess is crucial for the development of single-enantiomer drugs. heraldopenaccess.us

Table 4: HPLC Parameters for Purity and Enantiomeric Excess Analysis

| Parameter | Typical Value/Condition | Purpose | Reference |

| Column | C18 Reverse Phase | Purity assessment | nih.gov |

| Mobile Phase | Acetonitrile/Water Gradient | Elution of components | thermofisher.com |

| Detector | UV/Vis | Detection and quantification | nih.gov |

| Chiral Stationary Phase | e.g., Protein-based | Enantiomeric separation | nih.govheraldopenaccess.us |

| Flow Rate | 1.0 - 1.5 mL/min | Control of separation time and resolution | nih.gov |

While analytical HPLC is used for quantification, preparative chromatography is employed for the isolation and purification of larger quantities of specific compounds. This technique is essential for obtaining pure samples of novel this compound derivatives for further structural characterization and biological testing. nih.gov The principles are similar to analytical HPLC, but preparative systems use larger columns and can handle higher sample loads. thermofisher.com

The isolated fractions, containing the purified derivatives, can then be subjected to the spectroscopic techniques described above (NMR, MS) to confirm their identity and structure. The synthesis of novel analogues often involves multiple steps, and preparative chromatography is a key purification tool at various stages of the synthetic route. nih.govresearchgate.net For example, in the synthesis of new GPR88 agonists derived from 4-hydroxyphenylglycine, preparative chromatography would be used to isolate the target compounds from reaction byproducts and unreacted starting materials. nih.gov Similarly, the isolation of novel PNA (Peptide Nucleic Acid) analogues for applications like mRNA isolation relies on effective purification methods to separate the desired product. nih.gov

Crystallization and Solid-State Characterization Methodologies

Advanced analytical techniques are crucial for understanding and controlling the solid-state properties of N-(4-Hydroxyphenyl)glycine (this compound), which directly impact its purity, stability, and performance in various applications. Crystallization is a key purification and particle formation step, and its optimization relies on a thorough characterization of the resulting solid material. Methodologies such as solubility studies, X-ray powder diffractometry, and scanning electron microscopy provide the necessary data to control crystal structure, form, and morphology.

Thermodynamic Solubility Studies in Mixed Solvent Systems for Crystallization Optimization

The optimization of crystallization processes for this compound fundamentally depends on understanding its solubility behavior in various solvent systems. Thermodynamic solubility data is essential for selecting appropriate solvents, determining optimal solute concentrations, and controlling supersaturation to achieve desired crystal attributes like size, shape, and purity.

Research into the solubility of amino acids like glycine and its derivatives often involves measuring solubility in binary solvent mixtures at different temperatures. researchgate.netrsc.org For instance, studies have explored the solubility of DL-p-hydroxyphenylglycine sulfate (B86663) in binary mixtures of acetone (B3395972) and water. researchgate.net The dissolution process is often endothermic, meaning solubility increases with temperature. researchgate.net The spontaneity of the dissolution can be assessed by evaluating thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy. researchgate.net A negative Gibbs free energy indicates a spontaneous dissolution process. researchgate.net

The choice of solvent composition is critical. In the industrial synthesis of D-α-p-hydroxyphenylglycine, the separation is often achieved through precipitation from a mother liquor that contains a high concentration of salts. researchgate.net The solubility of different polymorphic forms of a compound can also vary significantly in mixed solvents. rsc.org For example, studies on glycine have shown that its solubility can be enhanced or inhibited by the presence of additives like salts or other organic molecules. rsc.org

Several thermodynamic models are used to correlate experimental solubility data, including the modified Apelblat equation, the λh equation, and the non-random two-liquid (NRTL) model. rsc.org The van't Hoff equation is commonly used to calculate the apparent standard thermodynamic properties of dissolution, such as enthalpy (ΔsolH0), entropy (ΔsolS0), and Gibbs free energy (ΔsolG0). rsc.org These calculations reveal whether the dissolution is enthalpy- or entropy-driven. rsc.org

Table 1: Thermodynamic Models and Parameters for Solubility Correlation

| Model/Parameter | Description | Application |

| Modified Apelblat Equation | A semi-empirical model used to correlate the solubility of a solute in a pure or mixed solvent system as a function of temperature. | Correlates experimental solubility data to predict solubility at different temperatures. rsc.org |

| van't Hoff Equation | Relates the change in the equilibrium constant of a chemical reaction to the change in temperature. It is used to calculate thermodynamic properties from solubility data. | Calculates dissolution enthalpy (ΔsolH0), entropy (ΔsolS0), and Gibbs free energy (ΔsolG0). rsc.org |

| NRTL Model | A thermodynamic model that describes the phase equilibria of liquid mixtures by considering non-random molecular arrangements due to differences in intermolecular forces. | Correlates solubility data in binary solvent mixtures. rsc.org |

| Gibbs Free Energy (ΔsolG0) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | A negative value indicates a spontaneous dissolution process. researchgate.netrsc.org |

| Enthalpy of Dissolution (ΔsolH0) | The heat change associated with the dissolution of a substance in a solvent at constant pressure. | A positive value indicates an endothermic process where solubility increases with temperature. researchgate.netrsc.org |

This systematic approach allows for the rational design of crystallization processes to produce this compound with consistent and optimized solid-state properties.

X-ray Powder Diffractometry (PXRD) for Crystalline Structure and Polymorphism

X-ray Powder Diffractometry (PXRD) is an indispensable tool for the solid-state characterization of this compound. It provides detailed information about the crystalline structure, enables the identification of different polymorphic forms, and allows for the determination of the degree of crystallinity.

A PXRD pattern is a fingerprint of a crystalline solid. The diffraction peaks, plotted as a function of the diffraction angle (2θ), are characteristic of the crystallographic unit cell. Analysis of the PXRD pattern for 4-HPG has identified a hexagonal crystal phase. dergipark.org.tr The sharpness and intensity of the peaks in the diffractogram indicate a material with good crystallinity. dergipark.org.tr Broad diffraction peaks can suggest the presence of small crystallites. dergipark.org.tr

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration for pharmaceutical compounds. Different polymorphs can have distinct physical properties, including solubility and stability. ntnu.no PXRD is a primary method for identifying and distinguishing between polymorphs. ntnu.no For example, the α and γ forms of glycine exhibit clearly different PXRD patterns. ntnu.no Quantitative analysis of polymorphic mixtures is also possible using PXRD, often with the aid of an internal standard. nih.gov

The data from a PXRD experiment includes the 2θ positions of the diffraction peaks, their intensities, and their full width at half maximum (FWHM). From the peak positions, the d-spacing (the distance between atomic planes in the crystal lattice) can be calculated using Bragg's Law. These d-spacing values and their corresponding Miller indices (hkl) are used to define the crystal structure. dergipark.org.tr

Table 2: PXRD Data for Crystalline 4-Hydroxyphenylglycine (4-HPG)

| 2θ Angle (°) | d-spacing (Å) | Miller Indices (hkl) |

| 20.51 | 4.33 | (100) |

| 27.50 | 3.24 | (101) |

| 35.66 | 2.52 | (110) |

| 40.07 | 2.25 | (111) |

| 41.97 | 2.15 | (012) |

| Data sourced from a study identifying a hexagonal crystal phase for 4-HPG. dergipark.org.tr |

This detailed structural information is vital for ensuring the consistency of the crystalline form of this compound produced during manufacturing and for studying its stability under various conditions.

Scanning Electron Microscopy (SEM) for Crystal Morphology and Size Distribution Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and morphology of solid materials at high magnification. For this compound, SEM provides direct observational data on crystal shape, size, and surface characteristics, which are properties that can influence bulk material behavior such as flowability and dissolution rate.

Crystallization conditions, such as the solvent system, cooling rate, and presence of additives, have a profound impact on the resulting crystal morphology. researchgate.net SEM analysis can reveal these differences clearly. For example, studies on the crystallization of glycine have used SEM to show how the choice of crystallization method (e.g., using an antisolvent like liquefied dimethyl ether) can lead to different crystal shapes, such as needle-like or cube-like particles. researchgate.net The size of the crystals, which can range from nanometers to hundreds of micrometers, is also readily determined from SEM images. dergipark.org.trresearchgate.net

The images generated by SEM can be used for qualitative assessment of crystal habit and for quantitative analysis of particle size distribution. By analyzing images of a representative sample, a histogram of particle sizes can be constructed to understand the size distribution, which is crucial for process control and product quality. For instance, research on 4-HPG has determined crystallite sizes to be approximately 43 nm. dergipark.org.tr While this specific study may have used data from PXRD peak broadening to calculate crystallite size, SEM is the standard method for visualizing the size and shape of the resulting particles and agglomerates.

Table 3: Application of SEM in this compound Crystal Characterization

| Parameter | Information Provided by SEM | Significance |

| Crystal Morphology (Habit) | Provides high-resolution images of the external shape of the crystals (e.g., needles, plates, cubes). researchgate.net | Influences bulk properties like powder flow, compaction, and dissolution rate. |

| Crystal Size | Allows for direct measurement of the dimensions of individual crystals and their agglomerates. researchgate.net | Affects dissolution kinetics, bioavailability, and filterability during processing. |

| Surface Topography | Reveals surface features such as steps, cracks, or secondary nucleation. | Provides insight into the crystal growth mechanism and potential stability issues. |

| Size Distribution | Enables the analysis of a population of crystals to determine the range and uniformity of particle sizes. | Critical for ensuring batch-to-batch consistency and predicting bulk material performance. |

Computational and Theoretical Chemistry of N 4 Hydroxyphenyl Glycine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, including methods based on Density Functional Theory (DFT) and Hartree-Fock (HF), are employed to investigate the molecular structure and electronic properties of organic compounds like N-(4-Hydroxyphenyl)glycine. These calculations can determine optimized molecular geometries, charge distributions, and frontier molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.networldscientific.com The energy gap between the HOMO and LUMO provides an indication of a molecule's chemical reactivity and stability. researchgate.netacs.org

Computational analyses can also yield information on molecular electrostatic potential (MEP), which visually represents the charge distribution and potential sites for electrophilic and nucleophilic attack. researchgate.net Properties like dipole moment, absorption wavelengths, and excitation energies can also be calculated, offering a theoretical basis for understanding spectroscopic behavior. researchgate.networldscientific.com Studies on related molecules with hydroxyphenyl moieties demonstrate the application of DFT methods with various basis sets (e.g., 6-311G, 6-311++G) to estimate geometric and electronic structures, including HOMO and LUMO energies and energy gaps. tandfonline.com

Computational Studies of Reaction Mechanisms and Catalytic Cycles

Computational chemistry plays a role in understanding the reaction mechanisms involving N-(4-Hydroxyphenyl)glycine or its derivatives, particularly in biocatalytic processes. For instance, computational studies, including those using quantum mechanical cluster approaches based on DFT, have been applied to investigate the reaction mechanisms and stereospecificity of enzymes involved in amino acid metabolism, which can be relevant to the synthesis or modification of amino acid derivatives like N-(4-Hydroxyphenyl)glycine. researchgate.net These studies can elucidate key steps, transition states, and the role of specific residues in enzyme catalysis. researchgate.net

While direct computational studies on the catalytic cycles specifically involving N-(4-Hydroxyphenyl)glycine as a substrate or catalyst were not extensively detailed in the search results, the application of these methods to related enzymatic reactions researchgate.netnih.gov and photocatalytic cycles involving similar organic molecules rsc.org demonstrates the potential for computational approaches to investigate reaction pathways and catalytic mechanisms relevant to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are valuable tools for exploring the dynamic behavior of molecules, including conformational flexibility and interactions with their environment, such as solvents or biomolecules. MD simulations can provide insights into the preferred conformations of N-(4-Hydroxyphenyl)glycine in different environments and how it interacts with other molecules through forces like hydrogen bonding and van der Waals interactions. acs.org

In the context of biological systems, MD simulations have been used to study the interactions of compounds containing 4-hydroxyphenylglycine moieties, such as vancomycin, with their binding sites. acs.org These simulations can help determine the stability of molecular complexes, the number and strength of hydrogen bonds formed, and the contributions of different types of interactions to binding energy. acs.org MD simulations are also employed in the study of enzyme activity and stability, including enzymes involved in the production of D-p-hydroxyphenylglycine, providing data on molecular motion and structural changes over time. nih.gov The analysis of MD trajectories can yield data such as root-mean-square deviation (RMSD) to assess the stability of simulated systems. nih.gov

Structure-Reactivity Relationship Prediction and Rational Design of Derivatives

Computational methods are integral to predicting structure-reactivity relationships (SRR) and facilitating the rational design of N-(4-Hydroxyphenyl)glycine derivatives with desired properties. By calculating electronic descriptors, reactivity indices (such as those derived from Fukui functions), and thermodynamic properties, computational chemistry can help predict how structural modifications might influence the chemical behavior and reactivity of the molecule. acs.orgscience.gov

Quantitative Structure-Reactivity Relationship (QSRR) approaches utilize computational descriptors to build models that correlate molecular structure with reactivity. science.gov This allows for the prediction of reaction rates and the identification of structural features that are key determinants of reactivity. science.gov

Rational design strategies often involve computational screening and optimization of potential derivatives before experimental synthesis. researchgate.netmdpi.comresearchgate.net For instance, computational studies have been used in the design of 4-hydroxyphenylglycine derivatives for specific biological activities, such as agonists for GPR88 receptors researchgate.netnih.gov or as components in the design of biodegradable materials. tandfonline.com Molecular docking studies, often coupled with MD simulations, can predict the binding affinity and orientation of designed derivatives with target proteins, guiding the synthesis of promising compounds. researchgate.net The comparison of calculated properties of designed molecules with known compounds can inform the selection of candidates for further experimental investigation. tandfonline.com

Applications of N 4 Hydroxyphenyl Glycine in Chemical Biology and Advanced Materials Non Clinical

Development as a Chemical Probe for Bio-orthogonal Ligation

Bio-orthogonal ligation chemistry involves highly selective reactions that can occur within living systems without interfering with native biochemical processes. N-(4-Hydroxyphenyl)glycine and its derivatives have been explored as components in the development of chemical probes for such applications, enabling the tagging and tracking of biomolecules.

Synthesis of N-(4-Hydroxyphenyl)glycine-Based Tags and Linkers

The synthesis of N-(4-Hydroxyphenyl)glycine-based tags and linkers often involves modifying the amino, carboxyl, or hydroxyl groups of the molecule to introduce bio-orthogonal handles such as azides, alkynes, or strained alkenes/alkynes. These handles allow for subsequent conjugation via click chemistry or Staudinger ligation. thermofisher.comchomixbio.com For instance, the carboxylic acid group can be activated for coupling to amines using reagents like EDC/sulfo-NHS, a common method for conjugating peptides to nanoparticles. mdpi.com The phenolic hydroxyl group can also be a site for modification.

Research has demonstrated the synthesis of derivatives of 4-hydroxyphenylglycine for various applications, including the development of GPR88 agonists, where modifications were made at different sites of the molecule, including the amine and carboxylic acid groups. nih.gov While this specific study focuses on pharmacological evaluation, the synthetic strategies employed for modifying the amino and carboxylic acid functionalities are relevant to the creation of tags and linkers. Another study involving brush border enzyme-cleavable linkers for radiolabeled PSMA inhibitors synthesized a derivative containing a Gly-Tyr linker, where tyrosine is structurally related to 4-hydroxyphenylglycine. nih.gov The synthesis involved coupling steps characteristic of peptide chemistry, which can be adapted for incorporating N-(4-Hydroxyphenyl)glycine into linker molecules.

Application in Non-Mammalian Biological Systems for In Vitro Studies

N-(4-Hydroxyphenyl)glycine-based probes can be applied in non-mammalian biological systems for in vitro studies, leveraging bio-orthogonal ligation to label or modify biomolecules. This allows for the investigation of biological processes without the complexities and ethical considerations associated with in vivo mammalian studies.

Non-canonical amino acids (ncAAs), including derivatives of amino acids like tyrosine (structurally similar to N-(4-Hydroxyphenyl)glycine), have been incorporated into proteins in various systems, including E. coli, yeast, and insect cells, for in vitro studies. nih.govacs.org This is often achieved through genetic code expansion techniques, where an engineered aminoacyl-tRNA synthetase/tRNA pair is used to site-specifically incorporate the ncAA into a protein in response to a stop codon. nih.govacs.orgresearchgate.net Once incorporated, the bio-orthogonal handle on the ncAA can be used for subsequent labeling with fluorescent probes or other tags via click chemistry (e.g., CuAAC, SPAAC) or Staudinger ligation. thermofisher.comchomixbio.comresearchgate.netjove.com This approach allows for tracking newly synthesized proteins, studying protein-protein interactions, or introducing specific modifications to investigate protein function in a controlled in vitro environment using non-mammalian cell-free translation systems or cell cultures. researchgate.netmdpi.com For example, unnatural amino acids with bio-orthogonal labels have been used in in vitro translation systems to study enzyme kinetics and molecular interactions. mdpi.com

Integration into Supramolecular Chemistry and Nanomaterials

N-(4-Hydroxyphenyl)glycine's structure, with its aromatic ring, hydroxyl group, and amino acid functionality, makes it a valuable building block for the construction of supramolecular assemblies and for the functionalization of nanomaterials.

N-(4-Hydroxyphenyl)glycine as a Building Block for Self-Assembled Systems

The ability of molecules to self-assemble into ordered supramolecular structures is a fundamental concept in materials science. N-(4-Hydroxyphenyl)glycine can participate in self-assembly processes through various non-covalent interactions, including hydrogen bonding involving the hydroxyl and carboxyl groups, π-π stacking of the aromatic rings, and electrostatic interactions from the amino and carboxyl groups depending on the pH.

Peptides, which are composed of amino acids, are known to self-assemble into diverse nanostructures driven by interactions such as hydrogen bonding, electrostatic forces, hydrophobic interactions, and π-π stacking. mdpi.comub.eduacs.org As an amino acid derivative, N-(4-Hydroxyphenyl)glycine can be incorporated into peptides or used as a standalone molecule or modified derivative to influence self-assembly behavior. The presence of the hydroxyphenyl group can contribute to aromatic interactions and potentially hydrogen bonding networks, steering the formation of specific supramolecular architectures. While direct examples of N-(4-Hydroxyphenyl)glycine itself forming self-assembled systems were not explicitly found, the principles of amino acid and peptide self-assembly are highly relevant. For instance, co-assembly of peptides with other functional molecules like porphyrins, which also contain aromatic systems, has been reported to create functional supramolecular structures. mdpi.com The incorporation of modified amino acids can tune the self-assembly properties of peptides, influencing the resulting morphology and stability of the assemblies. ub.eduacs.org

Role in the Design of Responsive Polymeric Scaffolds

Responsive polymeric scaffolds are materials that change their properties in response to external stimuli, such as pH, temperature, or light. Incorporating N-(4-Hydroxyphenyl)glycine or its derivatives into polymeric structures can impart responsiveness due to the presence of the ionizable amino and carboxyl groups and the potentially reactive or environmentally sensitive hydroxyl group.

While specific examples of N-(4-Hydroxyphenyl)glycine directly incorporated into responsive polymeric scaffolds were not prominently featured in the search results, the general principles of designing such materials using amino acids and their derivatives are well-established. Amino acids can be used to introduce functional groups that participate in crosslinking, introduce charge, or provide sites for further modification, all of which can contribute to responsiveness. For example, hyaluronic acid conjugated with a glycine-peptide has been used to functionalize polycaprolactone (B3415563) scaffolds, enhancing hydrophilicity and introducing functional groups for improved cell adhesion. researchgate.net This demonstrates how amino acid derivatives can be used to modify polymer properties for specific applications. The phenolic hydroxyl group in N-(4-Hydroxyphenyl)glycine could potentially be involved in redox-responsive systems or serve as an attachment point for molecules that confer responsiveness. Polymeric scaffolds in tissue engineering are designed with controlled porosity, surface area, and surface chemistry to interact effectively with their environment and can be made responsive to enhance their function. nih.govbu.edu.egresearchgate.net

Surface Functionalization of Inorganic Nanoparticles with N-(4-Hydroxyphenyl)glycine Derivatives

Surface functionalization of inorganic nanoparticles is crucial for tailoring their properties, such as dispersibility, stability, and interaction with biological or chemical environments. N-(4-Hydroxyphenyl)glycine derivatives can be used to modify the surface of nanoparticles through covalent attachment or non-covalent interactions, leveraging the various functional groups present.

Amino acids and peptides are commonly used for the surface functionalization of inorganic nanoparticles, including gold, silver, and iron oxide nanoparticles. mdpi.comresearchgate.net Functionalization can be achieved through ligand exchange, chemical conjugation, or chemical reduction methods. mdpi.com The amino and carboxyl groups of N-(4-Hydroxyphenyl)glycine can form covalent bonds with appropriately functionalized nanoparticle surfaces, for example, via amide bond formation with amine- or carboxyl-terminated surfaces using coupling agents like EDC/NHS. mdpi.com The phenolic hydroxyl group could also potentially interact with certain nanoparticle surfaces. The presence of the amino acid moiety can improve the biocompatibility and dispersibility of the nanoparticles in aqueous media. researchgate.net Functionalization with molecules like N-(4-Hydroxyphenyl)glycine can also introduce sites for further conjugation, allowing for the attachment of targeting ligands, imaging agents, or therapeutic molecules to the nanoparticle surface for applications in areas like bioanalysis or drug delivery (although clinical applications are outside the scope here). mdpi.comnih.gov For instance, peptides have been conjugated to manganese-doped iron oxide nanoparticles for potential bioanalytical applications. mdpi.com Glycine (B1666218) itself has been used in the synthesis of inorganic nanomaterials, influencing their size, shape, and surface functionality. researchgate.net

Future Research Directions and Emerging Paradigms in N 4 Hydroxyphenyl Glycine Chemistry

Advancements in Sustainable Synthesis and Process Intensification

The chemical industry's shift towards sustainability has put a spotlight on the production of fine chemicals like N-(4-hydroxyphenyl)glycine. Traditional chemical synthesis routes often rely on harsh conditions and expensive starting materials like D,L-5-(4-hydroxyphenyl)hydantoin, which can lead to environmental concerns and economic disadvantages. google.comnih.gov Modern research focuses on "green" alternatives that are both environmentally friendly and economically viable.

Exploration of Novel Bio-inspired Catalysis for its Production and Derivatization

Bio-inspired catalysis, particularly the use of enzymes, represents a frontier in the efficient and stereoselective production of N-(4-hydroxyphenyl)glycine. nih.gov The natural biosynthesis of HPG in organisms like Amycolatopsis orientalis involves a four-enzyme pathway starting from prephenate, a metabolite from the shikimic acid pathway. wikipedia.orgnih.gov This natural blueprint has inspired the development of multi-enzyme cascade reactions for industrial production.

One successful biocatalytic route employs a two-enzyme system using D-hydantoinase and D-carbamoylase to convert DL-p-hydroxyphenylhydantoin into D-HPG. nih.gov Another advanced approach developed a four-enzyme cascade in E. coli to produce D-HPG from the inexpensive amino acid L-tyrosine, achieving a high titer and conversion rate. nih.gov In this pathway, researchers identified and engineered the rate-limiting enzyme, meso-diaminopimelate dehydrogenase, to significantly boost efficiency. nih.gov The derivatization of HPG can also be achieved using enzymes, allowing for specific modifications to the core structure to create novel compounds with potentially enhanced properties.

Development of High-Throughput Screening Methods for Reaction Discovery

High-Throughput Screening (HTS) is a powerful methodology for rapidly testing thousands of different reaction conditions, catalysts, or substrates. nih.govnih.gov While specific HTS campaigns for N-(4-hydroxyphenyl)glycine synthesis are not widely published, the application of HTS principles is a clear future direction for discovering novel and more efficient synthetic pathways. The goal of an HTS approach can be to discover a new chemical transformation or to optimize an existing process for higher yield and purity while avoiding undesirable reagents. unchainedlabs.com

Modern HTS platforms utilize miniaturization and automation, often in 96-, 384-, or 1536-well plate formats, to screen vast libraries of compounds or conditions. nih.govresearchgate.net Detection methods are key, with fluorescence, luminescence, and mass spectrometry-based readouts being common due to their sensitivity and compatibility with automation. nih.govmdpi.com For HPG synthesis, an HTS campaign could be designed to screen a library of novel enzymes for improved activity or to rapidly explore a wide range of variables like pH, temperature, solvents, and catalyst ligands to optimize a known chemical or enzymatic reaction. unchainedlabs.com

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to transform chemical synthesis by enabling computer-aided synthesis planning (CASP). nih.govnih.gov These technologies leverage deep neural networks trained on vast databases of chemical reactions to predict synthetic routes for a target molecule. nih.gov This process, known as retrosynthesis, breaks a complex molecule down into simpler, commercially available precursors.

For a molecule like N-(4-hydroxyphenyl)glycine, AI tools can propose multiple viable synthetic routes, including novel pathways that a human chemist might not consider. nih.gov Platforms like ReTReK integrate expert chemical knowledge with data-driven models to refine search results and prioritize the most promising routes. nih.govnih.gov Beyond route design, ML models can predict reaction outcomes, optimize reaction conditions for maximum yield, and even suggest catalysts. While the development of purely data-driven AI planners has faced challenges, the consensus is that a hybrid approach, augmenting AI's computational power with the nuanced knowledge of expert chemists, holds the most promise for accelerating the discovery and optimization of syntheses for important molecules like HPG. gwern.net

Table of Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products